Ethyl 4-prop-2-enylbenzoate

Description

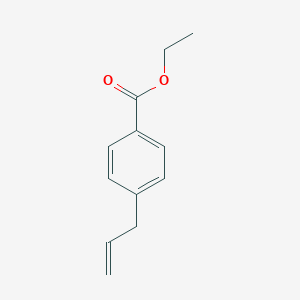

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-prop-2-enylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-5-10-6-8-11(9-7-10)12(13)14-4-2/h3,6-9H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVWWCUHHQUWAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460468 | |

| Record name | Ethyl 4-prop-2-enylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19819-94-4 | |

| Record name | Ethyl 4-prop-2-enylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of Ethyl 4 Prop 2 Enylbenzoate and Analogues

Established Synthetic Pathways to Aromatic Esters

Direct Esterification and Transesterification Approaches

Direct esterification, specifically the Fischer-Speier esterification, is a fundamental method for synthesizing ethyl 4-prop-2-enylbenzoate. youtube.com This acid-catalyzed reaction involves the condensation of 4-allylbenzoic acid with ethanol (B145695). molaid.com Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly employed as catalysts. quora.com The reaction is reversible, and to drive the equilibrium towards the product, excess ethanol is often used, or water is removed from the reaction mixture, sometimes with a Dean-Stark apparatus. chemicalbook.com Microwave irradiation has also been explored to accelerate the synthesis of similar ethyl benzoate (B1203000) derivatives, demonstrating a method that can reduce reaction times. uwlax.educibtech.org

Table 1: Comparison of Direct Esterification and Transesterification Methods

| Feature | Direct Esterification (Fischer-Speier) | Transesterification |

|---|---|---|

| Reactants | Carboxylic acid (4-allylbenzoic acid) + Alcohol (ethanol) | Ester (e.g., methyl 4-allylbenzoate) + Alcohol (ethanol) |

| Catalysts | Strong acids (H₂SO₄, p-TsOH) quora.com | Acids, bases (e.g., NaOMe), or organocatalysts acs.org |

| Key Condition | Removal of water or use of excess alcohol to shift equilibrium chemicalbook.com | Often driven by distillation of the lower-boiling alcohol byproduct |

| Typical Yields | 70-90% | 80-90% |

Coupling Reactions Involving Aromatic and Allylic Precursors

Cross-coupling reactions provide a powerful alternative for constructing the this compound molecule, especially when starting from precursors that already contain either the benzoate or the allyl moiety.

The Suzuki-Miyaura coupling is a prominent example, typically involving the reaction of an aryl halide or triflate with an organoboron compound, catalyzed by a palladium complex. organic-chemistry.orgresearchgate.net For the synthesis of this compound, this could involve the coupling of ethyl 4-bromobenzoate (B14158574) with allylboronic acid or its derivatives. gla.ac.uk The reaction requires a base, such as potassium carbonate or sodium carbonate, to activate the boronic acid. organic-chemistry.orgjeolusa.com

The Heck reaction is another palladium-catalyzed process that can be utilized. This reaction typically couples an unsaturated halide with an alkene. scielo.br For instance, ethyl 4-iodobenzoate (B1621894) can be reacted with allyl alcohol in the presence of a palladium catalyst and a base. google.comunits.it The Heck reaction has been successfully used to synthesize precursors for complex molecules, demonstrating its utility in forming carbon-carbon bonds. units.it

Table 2: Overview of Coupling Reactions for Synthesis

| Coupling Reaction | Aryl Precursor | Allylic Precursor | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Ethyl 4-bromobenzoate or Ethyl 4-iodobenzoate yonedalabs.com | Allylboronic acid gla.ac.uk | Pd catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) + Base (e.g., K₂CO₃, Na₂CO₃) organic-chemistry.orgjeolusa.com |

| Heck | Ethyl 4-iodobenzoate google.com | Allyl alcohol google.com | Pd catalyst (e.g., Pd(OAc)₂) + Base (e.g., Et₃N) scielo.brunits.it |

Innovations in Catalytic Synthesis

Transition Metal-Catalyzed Processes for Ester Formation

Modern synthetic methods increasingly rely on transition metal catalysts to achieve high efficiency and selectivity. Palladium catalysts are particularly versatile. For example, palladium-catalyzed oxidative esterification allows for the direct coupling of terminal olefins with benzoic acid in the presence of an oxidant. While not a direct synthesis of the title compound, this highlights the potential of palladium catalysis in forming ester bonds under mild conditions. Palladium nanoparticles have also been shown to be effective catalysts for various cross-coupling reactions. whiterose.ac.uk

Nickel catalysts are also gaining prominence, especially in cross-coupling reactions, sometimes offering advantages over palladium. uni-hannover.de Research has demonstrated the use of nickel catalysts in Negishi couplings of alkyl halides, showcasing their potential for forming C-C bonds in complex molecules. uni-hannover.de

Organocatalytic and Biocatalytic Strategies in Aromatic Ester Synthesis

In a move towards more sustainable chemistry, organocatalysis and biocatalysis are emerging as powerful alternatives to metal-based systems. Organocatalysts, which are small organic molecules, can effectively promote esterification and transesterification reactions. For instance, non-ionic superbases have been shown to catalyze the transesterification of methyl benzoate to ethyl benzoate with high yields under mild conditions. acs.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity and mild reaction conditions. Lipases are commonly used for ester synthesis. While specific examples for this compound are not detailed, the general application of lipases in the transesterification of esters with alcohols is well-established.

Green Chemistry Principles in the Synthesis of Substituted Benzoate Esters

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing benzoate esters, several green approaches are being explored.

One key area is the use of environmentally benign and recyclable catalysts. Deep eutectic solvents (DESs) have been investigated as both catalysts and solvents for the esterification of benzoic acid, with some systems showing high conversions. dergipark.org.tr Another approach involves solvent-free reaction conditions, which can be achieved through techniques like high-speed ball milling. nih.govrsc.org This mechanochemical method has been used for esterification, offering a reduction in waste and energy consumption. nih.govrsc.org

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy input compared to conventional heating. uwlax.educibtech.org The use of water as a solvent in coupling reactions, such as the Suzuki coupling, is also a significant step towards greener synthesis, reducing the reliance on volatile organic compounds. jeolusa.com

Atom Economy and Waste Minimization in Ester Synthesis

Atom economy is a fundamental principle of green chemistry, introduced by Barry Trost, that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.org The ideal atom economy is 100%, meaning no atoms are wasted as byproducts. wikipedia.org This concept is distinct from reaction yield, as a reaction can have a 100% yield but a low atom economy if it generates a significant amount of byproducts. wikipedia.orgprimescholars.com

Fischer Esterification: The classic Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for synthesizing esters. nrochemistry.com This reaction is generally considered to have a good atom economy because its only byproduct is water, a benign and easily removed substance. nrochemistry.com This contrasts sharply with other methods that might use acid chlorides or anhydrides, which generate more wasteful byproducts. nrochemistry.com

Advanced Catalytic Methods: Modern synthetic strategies have further improved the atom economy of ester synthesis. Cross-Dehydrogenative Coupling (CDC) reactions, for example, can form aryl esters by directly coupling arenes and carboxylic acids. labmanager.com These reactions can be designed to use molecular oxygen as the sole oxidant, resulting in water as the only byproduct, thus achieving high atom economy and minimizing waste. labmanager.com

Conversely, some well-established reactions are known for their poor atom economy. The Wittig reaction, while highly effective for forming alkenes, generates triphenylphosphine (B44618) oxide as a stoichiometric byproduct, which has a high molecular weight and is considered waste, leading to a low atom economy. wikipedia.org Similarly, reductions using reagents like lithium aluminium hydride produce voluminous aluminum salt byproducts that require disposal, diminishing the atom economy of the process. wikipedia.orgprimescholars.com Designing synthetic routes that maximize atom economy is crucial for sustainable chemical manufacturing, as it directly reduces waste at the source. primescholars.com

Table 2: Comparison of Atom Economy in Different Synthesis Reactions

| Reaction Type | Desired Product | Key Byproducts | Atom Economy | Source(s) |

| Fischer Esterification | Ester | Water | Good | nrochemistry.com |

| Cross-Dehydrogenative Coupling | Aryl Ester | Water | High | labmanager.com |

| Wittig Reaction | Alkene | Triphenylphosphine oxide | Poor | wikipedia.org |

| Hydride Reduction | Alcohol | Metal Salts (e.g., Aluminum salts) | Poor | wikipedia.orgprimescholars.com |

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 4 Prop 2 Enylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For Ethyl 4-prop-2-enylbenzoate, the proton signals are consistent with the proposed structure, showing distinct resonances for the ethyl ester, the allyl group, and the para-substituted aromatic ring. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound (400MHz, CDCl₃) rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.96 | d | 8.4 | 2H | Aromatic (H-2, H-6) |

| 7.24 | d | 8.4 | 2H | Aromatic (H-3, H-5) |

| 5.90-6.01 | m | - | 1H | Allyl (-CH=) |

| 5.05-5.12 | m | - | 2H | Allyl (=CH₂) |

| 4.37 | q | 7.2 | 2H | Ethyl (-O-CH₂-) |

| 3.44 | d | 6.8 | 2H | Allyl (-CH₂-) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms within a molecule. While specific experimental 2D NMR spectra for this compound were not found in the reviewed literature, the expected correlations can be inferred.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. Key expected correlations include those between the aromatic protons at 7.96 and 7.24 ppm, the protons within the ethyl group (4.37 and 1.39 ppm), and the protons within the allyl group (3.44, 5.05-5.12, and 5.90-6.01 ppm).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to. This would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum. nist.gov

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons over two to three bonds. nist.gov This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, the protons of the ethyl CH₂ group (4.37 ppm) would show a correlation to the carbonyl carbon of the ester. The allylic CH₂ protons (3.44 ppm) would correlate to the aromatic C4 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum shows correlations between protons that are close in space, which helps to determine the stereochemistry and conformation of a molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups.

Analysis of Carbonyl and Allylic Group Vibrations

The Infrared (IR) spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. rsc.org The most prominent feature is the strong absorption from the carbonyl (C=O) stretch of the ester group. The allylic C=C double bond and the aromatic ring also give rise to characteristic bands.

Table 2: Key IR Absorption Bands for this compound (neat) rsc.org

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2981 | Medium | C-H stretch (aliphatic) |

| 1715 | Strong | C=O stretch (ester) |

| 1611 | Medium | C=C stretch (aromatic) |

| 1270 | Strong | C-O stretch (ester) |

| 1177, 1102 | Strong | C-O stretch (ester) |

| 916 | Medium | =C-H bend (alkene out-of-plane) |

Raman spectroscopy is a complementary technique to IR spectroscopy. While an experimental Raman spectrum for this specific compound is not available in the literature, it would be expected to show strong bands for vibrations that involve a change in polarizability. Symmetrical vibrations, such as the aromatic ring breathing mode and the C=C stretch of the allyl group, would likely produce strong Raman signals. In contrast, the polar carbonyl (C=O) stretch would be weaker in the Raman spectrum compared to the IR spectrum.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) for this compound confirms its elemental composition.

Molecular Formula: C₁₂H₁₄O₂

HRMS (EI): Calculated for C₁₂H₁₄O₂ [M⁺]: 190.0994; Found: 190.0977. rsc.org

The fragmentation pattern in electron ionization (EI) mass spectrometry can be predicted based on the structure. The molecular ion [M]⁺ would be observed at m/z 190. Key fragmentation pathways would include:

Loss of the ethoxy radical (•OCH₂CH₃) to form the 4-allylbenzoyl cation (m/z 145).

Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement from the ethyl ester, leading to an ion at m/z 162.

Loss of an ethyl radical (•CH₂CH₃) to give an ion at m/z 161.

The base peak is often the benzoyl-type cation; in this case, the 4-allylbenzoyl cation at m/z 145 would likely be very prominent. Further fragmentation could lead to the loss of the allyl group.

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

|---|---|

| 190 | [M]⁺ (Molecular Ion) |

| 161 | [M - C₂H₅]⁺ |

| 145 | [M - OC₂H₅]⁺ |

Integration of Computational Methods for Spectral Prediction and Interpretation

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting and interpreting spectroscopic data. Methods exist to calculate NMR chemical shifts (¹H and ¹³C), which can aid in the assignment of complex spectra and help to distinguish between isomers.

While a specific computational study for this compound is not documented in the searched literature, a typical workflow would involve:

Geometry optimization of the molecule's ground state using a suitable DFT functional and basis set.

Calculation of NMR shielding tensors using a method like Gauge-Including Atomic Orbitals (GIAO).

Conversion of the calculated shielding tensors to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

Such calculations could provide theoretical ¹³C NMR data and help to confirm the assignments made from one- and two-dimensional experiments. Similarly, vibrational frequencies (IR and Raman) can be calculated to assist in the assignment of experimental spectra.

Theoretical and Computational Chemistry Investigations of Ethyl 4 Prop 2 Enylbenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or its approximations) for a given molecular system.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For a compound like Ethyl 4-prop-2-enylbenzoate, a DFT study would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure.

DFT calculations are performed using a combination of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d,p), 6-311++G(d,p)). The choice of functional and basis set is crucial for obtaining accurate results and is often benchmarked against experimental data for similar molecules where available. researchgate.net These calculations can predict various properties, including vibrational frequencies (for comparison with IR and Raman spectroscopy), bond lengths, and bond angles. rsc.org

Table 1: Illustrative Geometrical Parameters for this compound from a Hypothetical DFT Optimization

| Parameter | Bond/Angle | Illustrative Calculated Value |

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-O (Ester) | 1.35 Å |

| Bond Length | C=C (Allyl) | 1.34 Å |

| Bond Angle | O=C-O | 124° |

| Dihedral Angle | Phenyl-Ester | 25° |

Note: These values are for illustrative purposes only.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. A key output of quantum chemical calculations is the set of molecular orbitals and their corresponding energy levels. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. For this compound, the HOMO would likely be localized on the electron-rich benzene (B151609) ring and the allyl group, while the LUMO might be centered on the carbonyl group of the ester.

Other electronic properties typically calculated include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. The MEP can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule might interact with other reagents. researchgate.net

Table 2: Illustrative Electronic Properties for this compound from a Hypothetical DFT Calculation

| Property | Illustrative Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Note: These values are for illustrative purposes only.

Density Functional Theory (DFT) Studies

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for studying the step-by-step process of a chemical reaction. For this compound, one could investigate reactions such as electrophilic addition to the allyl double bond or nucleophilic substitution at the ester carbonyl group.

To study a reaction mechanism, researchers locate the transition state (TS) structure, which is the highest energy point along the reaction pathway. The energy of the TS determines the activation energy of the reaction, which is directly related to the reaction rate. Calculations can also identify any intermediate species that may be formed. For instance, in the aminolysis of esters, computational studies have detailed the stepwise and concerted pathways, identifying the transition states for each step. acs.org These studies often use methods like DFT to map out the entire potential energy surface of the reaction.

Kinetic and Thermodynamic Parameter Determinations for Chemical Transformations

From the computed potential energy surface, it is possible to determine key kinetic and thermodynamic parameters for a chemical transformation.

Kinetic Parameters: The activation energy (Ea) is calculated from the energy difference between the reactants and the transition state. This value can be used in the Arrhenius equation to estimate the reaction rate constant (k). Studies on the decomposition of nitroethyl benzoates have used DFT to calculate activation barriers, showing how different substituents on the benzene ring affect the reaction rate.

Conformational Analysis and Intermolecular Interactions

This compound has several rotatable bonds, leading to different possible three-dimensional arrangements, or conformations. Conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting structure to identify the most stable conformers.

For this molecule, key rotations would be around the C-O bond of the ester and the C-C single bond connecting the allyl group to the benzene ring. The relative energies of different conformers are determined by a balance of steric hindrance and electronic effects.

Furthermore, computational methods can be used to study intermolecular interactions, such as how molecules of this compound might interact with each other or with solvent molecules. This is often done by calculating the interaction energies of molecular dimers or clusters. These interactions are crucial for understanding the properties of the substance in its condensed phases (liquid or solid). Studies on similar molecules, like ethylene (B1197577) glycol, have shown how intermolecular hydrogen bonding can significantly influence the preferred conformation in the liquid state compared to the gas phase.

Reactivity Profiles and Mechanistic Studies of Ethyl 4 Prop 2 Enylbenzoate Transformations

Reactions Involving the Ester Functionality

The ester group of ethyl 4-prop-2-enylbenzoate is susceptible to nucleophilic attack at the carbonyl carbon, leading to substitution reactions.

Hydrolysis: The hydrolysis of esters, including this compound, involves the cleavage of the ester bond by water, typically catalyzed by an acid or a base, to yield a carboxylic acid and an alcohol. The reaction proceeds via a nucleophilic acyl substitution mechanism. uomustansiriyah.edu.iqlibretexts.org Under basic conditions, a hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate. uomustansiriyah.edu.iq This intermediate then collapses, expelling the ethoxide leaving group to form 4-prop-2-enylbenzoic acid.

Transesterification: This process involves the conversion of one ester to another by reaction with an alcohol in the presence of a catalyst. For instance, the transesterification of this compound with methanol (B129727) would yield mthis compound and ethanol (B145695). The reaction kinetics are influenced by factors such as temperature, catalyst concentration, and the nature of the alcohol. e3s-conferences.org Kinetic studies on similar transesterification reactions have shown that the process often follows a specific reaction order. e3s-conferences.org For example, a study on the transesterification of Zanthoxylum bungeanum seed oil with ethanol using sodium ethoxide as a catalyst determined the reaction to be of grade 1.5. e3s-conferences.org

Table 1: Kinetic Parameters for a Representative Transesterification Reaction (Note: Data presented is for a similar transesterification process and serves as an illustrative example of the types of kinetic data obtained in such studies.)

| Parameter | Value | Reference |

| Reaction Order | 1.5 | e3s-conferences.org |

| Activation Energy (kJ·mol⁻¹) | 17.876 | e3s-conferences.org |

| Pre-exponential Factor (L/(mol·min)) | 0.8521 | e3s-conferences.org |

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives like esters. pearson.commasterorganicchemistry.comlibretexts.org The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, followed by the departure of the leaving group. pearson.comlibretexts.org The reactivity of the ester is generally lower than that of acid chlorides and anhydrides. uomustansiriyah.edu.iqlibretexts.org

Various nucleophiles can be employed, leading to a range of products:

Ammonia (B1221849) and Amines: Reaction with ammonia or primary/secondary amines yields the corresponding amide, 4-prop-2-enylbenzamide. uomustansiriyah.edu.iq

Grignard Reagents: Treatment with Grignard reagents (R-MgX) results in the formation of a tertiary alcohol. The reaction proceeds through an initial substitution to form a ketone, which then reacts with a second equivalent of the Grignard reagent. uomustansiriyah.edu.iq

Reduction: Reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) yields the corresponding primary alcohol, (4-(prop-2-en-1-yl)phenyl)methanol. uomustansiriyah.edu.iq

The efficiency of these reactions is dependent on the nucleophile's strength and the reaction conditions.

Hydrolysis and Transesterification Kinetics

Transformations at the Prop-2-enyl Moiety

The alkene group in the prop-2-enyl side chain is a site of unsaturation, making it susceptible to addition and radical reactions.

The double bond of the prop-2-enyl group can undergo electrophilic addition reactions. In these reactions, an electrophile attacks the electron-rich double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. The presence of substituents on the aromatic ring can influence the reactivity of the alkene. For instance, electron-withdrawing groups can decrease the nucleophilicity of the double bond. evitachem.com

Table 2: Examples of Electrophilic Addition Reactions

| Reagent | Product |

| HBr | Ethyl 4-(2-bromopropyl)benzoate |

| H₂O/H⁺ | Ethyl 4-(2-hydroxypropyl)benzoate |

| Br₂ | Ethyl 4-(1,2-dibromopropyl)benzoate |

The prop-2-enyl group can participate in radical reactions. fujifilm.compurdue.edu Free radical polymerization is a common process for monomers containing carbon-carbon double bonds. lumenlearning.com This process is typically initiated by a radical initiator, which decomposes to form free radicals. These radicals then add to the double bond of the monomer, initiating a chain reaction. purdue.edulumenlearning.com

The polymerization of this compound would proceed through three main steps:

Initiation: Formation of radicals from an initiator (e.g., AIBN, benzoyl peroxide). fujifilm.compurdue.edu

Propagation: The initiator radical adds to the double bond of the monomer, creating a new radical that can then add to another monomer molecule, propagating the polymer chain. purdue.edu

Termination: The growing polymer chains are terminated by combination or disproportionation of two radicals. purdue.edulumenlearning.com

Kinetic studies of radical polymerizations often reveal that the monomer consumption follows specific rate laws. rsc.org The structure of the resulting polymer, including the degree of branching, can be influenced by the reaction conditions. purdue.edu

The alkene of the prop-2-enyl group can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, when reacted with a suitable conjugated diene. ucl.ac.uk These reactions are valuable for the formation of cyclic structures. The feasibility and stereochemistry of cycloaddition reactions are often governed by the principles of orbital symmetry. youtube.com

For a Diels-Alder reaction, the this compound would serve as the dienophile, reacting with a diene (e.g., 1,3-butadiene) to form a cyclohexene (B86901) derivative. The reaction conditions, such as temperature and the use of Lewis acid catalysts, can significantly influence the reaction rate and selectivity. ucl.ac.uk While specific studies on the Diels-Alder reactivity of this compound are not widely reported, the general principles of cycloaddition suggest its potential participation in such transformations. mdpi.com

Radical Reactions and Polymerization Pathways

Aromatic Ring Functionalization

The aromatic ring of this compound, while generally stable, can undergo functionalization through various electrophilic and cross-coupling reactions. The presence of the electron-withdrawing ethyl ester group deactivates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta-position. However, the reactivity can be significantly influenced by the choice of reagents and reaction conditions.

Palladium-catalyzed cross-coupling reactions have proven to be effective for the functionalization of the aromatic ring. For instance, in a study on the Heck arylation of allylamines, methyl 4-bromobenzoate (B14158574) was used as a model substrate. This suggests that halogenated derivatives of this compound could similarly undergo cross-coupling reactions, allowing for the introduction of various aryl or vinyl groups at the 4-position of the benzoate (B1203000) ring. The reaction of methyl 4-bromobenzoate with N,N-(Boc)₂-allylamine in the presence of a palladium acetate (B1210297) catalyst yielded the corresponding arylated product, demonstrating the feasibility of such transformations.

Furthermore, the synthesis of ethyl 4-(2,5-dimethoxyphenyl)benzoate has been achieved through a palladium-catalyzed cross-coupling reaction between an arylzinc reagent and ethyl 4-iodobenzoate (B1621894). uni-muenchen.de This highlights the potential for introducing substituted phenyl groups onto the benzoate core of this compound, assuming a suitable halogenated precursor is available.

While direct electrophilic substitution on the aromatic ring of this compound is challenging due to the deactivating nature of the ester group, functionalization can be achieved through multi-step sequences involving the introduction of activating groups or through the use of highly reactive electrophiles under forcing conditions.

Catalytic Activation and Selectivity in Reactions

The reactivity of this compound is significantly influenced by the use of catalysts, which can activate specific bonds and control the selectivity of transformations. Both the allyl group and the ester functionality are susceptible to catalytic activation, leading to a diverse range of potential products.

Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, are instrumental in activating the allylic C-H bonds of the prop-2-enyl group. thieme-connect.de This activation can lead to the formation of an allylic metal species, which can then react with nucleophiles. thieme-connect.de For example, palladium-catalyzed allylic C-H functionalization reactions have been widely studied and can proceed through a mechanism involving the cleavage of a C-H bond to form an allylpalladium intermediate. thieme-connect.de This intermediate can then undergo nucleophilic attack to yield either linear or branched products, with the regioselectivity often being controlled by the ligands on the palladium catalyst.

In the context of enantioselective catalysis, chiral catalysts can be employed to control the stereochemistry of reactions involving the allyl group. For instance, chiral N-heterocyclic carbene (NHC) catalysts have been used in asymmetric reactions of various substrates. frontiersin.org While not directly demonstrated with this compound, the principles of enantioselective catalysis using chiral ligands or organocatalysts are broadly applicable. frontiersin.orgnih.gov For example, imidazolidinone catalysts have been shown to activate α,β-unsaturated aldehydes towards enantioselective Diels-Alder reactions, highlighting the potential for chiral catalysts to control stereoselectivity in reactions at the allyl group of similar substrates. caltech.edu

The ester group of this compound can also be a site for catalytic transformations. For example, reduction of the ester to an alcohol can be achieved using various reducing agents, and this process can be influenced by catalysts.

The selectivity of reactions involving this compound can be finely tuned by the choice of catalyst and reaction conditions. For example, in palladium-catalyzed Heck reactions, the regioselectivity of arylation on an allyl group can be controlled by the choice of ligands and additives. Similarly, in ruthenium-catalyzed additions of benzoic acids to alkynes, the use of specific ruthenium complexes and silver salt co-catalysts allows for high regio- and stereoselectivity. nih.gov

Table of Research Findings on Catalytic Transformations:

| Catalyst System | Substrate Type | Transformation | Key Findings |

| Palladium(II) acetate / Additive | Methyl 4-bromobenzoate / N,N-(Boc)₂-allylamine | Heck Arylation | Highly efficient γ-arylation of the allylamine (B125299) was achieved under ligand-free conditions. |

| Rhodium(III) complexes | Enamines and unactivated alkynes | Oxidative Pyrrole Synthesis | Allylic C-H activation of the enamine followed by cyclization with the alkyne. thieme-connect.de |

| Imidazolidinone organocatalyst / Acid co-catalyst | α,β-Unsaturated aldehydes / Dienes | Diels-Alder Reaction | The catalyst activates the aldehyde for cycloaddition, and the acid co-catalyst significantly affects the reaction rate and enantioselectivity. caltech.edu |

| Ruthenium(II) complexes / Silver salt | Benzoic acids / Trifluoromethylated alkynes | Addition Reaction | Highly regio- and stereoselective addition of the carboxylic acid to the alkyne to form (E)-enol esters. nih.gov |

Research Applications in Materials Science and Chemical Technologies

Utilization as Monomers in Polymer Synthesis and Modification

The presence of the prop-2-enyl (allyl) group is a key feature that allows Ethyl 4-prop-2-enylbenzoate to function as a monomer in polymerization reactions. Alkenyl groups are readily polymerizable through various mechanisms, including free-radical polymerization, to form long-chain macromolecules. This capability allows for the incorporation of the benzoate (B1203000) functional group into a polymer backbone, thereby imparting specific properties to the resulting material.

Research on structurally similar compounds underscores this potential. For instance, Ethyl 3-allyl-4-hydroxybenzoate , a related benzoate ester, is noted for its role as a monomer in the production of functionalized polymers, which may exhibit desirable mechanical and thermal properties. The polymerization of other related structures, such as copolymers of styrene (B11656) with allyl alcohol and allyl benzoate, further demonstrates the utility of the allyl group in polymer chemistry. By analogy, this compound could be polymerized to create poly(this compound) , a material whose properties could be tailored for applications in coatings, adhesives, or advanced functional materials.

Table 1: Potential Polymerization Reactions of this compound

| Polymerization Type | Initiator/Catalyst | Potential Polymer Product | Key Feature |

| Free-Radical Polymerization | AIBN, Benzoyl Peroxide | Poly(this compound) | Incorporation of benzoate moiety into the polymer chain. |

| Copolymerization | With other vinyl monomers (e.g., styrene) | Random or block copolymers | Tailoring of physical and chemical properties. |

Role as Intermediates in the Synthesis of Complex Organic Molecules

This compound is a valuable intermediate in organic synthesis due to its multiple reactive sites. The ester group can undergo hydrolysis to yield 4-prop-2-enylbenzoic acid or transesterification with other alcohols. The aromatic ring is susceptible to electrophilic substitution reactions, allowing for the introduction of additional functional groups. The allyl side-chain is particularly versatile, enabling a wide array of transformations such as oxidation, addition reactions across the double bond, and allylic substitution.

The utility of benzoate derivatives as building blocks is well-documented. For example, methyl 2-cyano-4-prop-2-enylbenzoate is recognized as an important intermediate for synthesizing more complex organic structures. Furthermore, the introduction of a halogen, as seen in ethyl 4-(2-chloroprop-2-enyl)benzoate , enhances the electrophilic character of the allyl group, making it an even more useful intermediate for various chemical reactions. Studies on the synthesis of eugenyl benzoate derivatives, which also contain a prop-2-enyl group, highlight the broad synthetic utility of this class of compounds in creating novel molecules. These examples strongly suggest that this compound can serve as a versatile precursor for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Development of Novel Catalytic Systems Utilizing Benzoate Derivatives

The benzoate moiety is a recurring structural motif in the design of modern catalytic systems. Benzoate derivatives have been successfully employed as photosensitizing catalysts. For example, certain benzoates can facilitate challenging chemical transformations like direct C(sp³)–H fluorinations under photochemical conditions. While direct catalytic applications of this compound are not extensively documented, its core structure is analogous to compounds used in these systems.

Furthermore, benzoate esters are precursors to catalytically active species. Zinc benzoates, derived from their corresponding benzoic acids, have been shown to be competent Lewis acid catalysts for reactions such as the formation of oxazolines. The transesterification of ethyl benzoate with allyl alcohol, often facilitated by metal alkoxide catalysts, is another example where benzoate structures are central to catalytic processes. Given these precedents, this compound could plausibly be used to develop new catalysts or catalytic auxiliaries, where its specific electronic and steric properties could be harnessed to control reaction outcomes.

Exploration in Chemical Probes and Ligands for Molecular Recognition Studies

The field of molecular recognition relies on the specific, non-covalent interactions between a host molecule (e.g., a receptor) and a guest molecule (a ligand or probe). The structural and electronic features of this compound make it an interesting candidate for such studies. The interplay between its aromatic ring, capable of π-stacking interactions, and the flexible, hydrophobic allyl group could facilitate specific binding to biological targets or synthetic receptors.

A pertinent study utilized machine learning to screen for novel agonists for human ectopic olfactory receptors and identified Ethyl 4-hydroxy-3-prop-2-enylbenzoate as a compound of interest. This finding demonstrates that benzoate esters containing an allyl side-chain can interact with biological receptors, suggesting their potential as ligands. This opens the possibility that this compound itself could be explored as a chemical probe or a foundational scaffold for designing new ligands for molecular recognition, with potential applications in sensor technology or as modulators of biological function.

Emerging Research Frontiers and Future Perspectives

Design of Novel Ethyl 4-prop-2-enylbenzoate Derivatives with Enhanced Reactivity and Selectivity

The functionalization of the this compound scaffold is a key area of research aimed at creating derivatives with tailored properties. The inherent reactivity of the allyl group and the aromatic ring provides a versatile platform for a variety of chemical modifications.

One approach to creating novel derivatives involves the synthesis of functionalized organocopper reagents. For instance, the preparation of an ethyl 4-allylbenzoate derivative has been demonstrated through a halogen-copper exchange reaction, which can then react with other molecules to introduce new functional groups. uni-muenchen.de The use of phosphine (B1218219) ligands is crucial in these reactions as they enhance the reactivity of the copper reagent and minimize side products. uni-muenchen.de

Furthermore, the synthesis of other functionalized benzoate (B1203000) esters provides a roadmap for potential modifications to this compound. For example, the synthesis of Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate was achieved through a Williamson etherification, a method that could be adapted to introduce long-chain functionalities to the core molecule. mdpi.com Additionally, the synthesis of carlactone (B12838652) derivatives, which are inhibitors of strigolactone biosynthesis, showcases how modifications to a core structure can lead to biologically active molecules. researchgate.net

The development of new catalytic methods also plays a significant role in the design of novel derivatives. For instance, rhodium-catalyzed allylic substitution with a nitrile anion has been used to construct acyclic quaternary carbon stereogenic centers, a technique that could be applied to the allyl group of this compound to create complex chiral molecules. researchgate.net

Table 1: Examples of Synthetic Methods for Benzoate Derivatives

| Product | Starting Material(s) | Key Reagents/Catalysts | Reaction Type | Ref. |

| Ethyl 4-allylbenzoate | Ethyl 4-iodobenzoate (B1621894), Allyl bromide | Magnesium cuprate (B13416276) reagent | Halogen-Copper Exchange | uni-muenchen.de |

| Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate | Ethyl 4-hydroxybenzoate, 11-bromoundecanoic acid hexylamide | Potassium carbonate, Tetrabutylammonium bromide | Williamson Etherification | mdpi.com |

| Acyclic Quaternary Carbon Stereogenic Centers | Allyl benzoate, α-substituted benzyl (B1604629) nitrile | Rhodium catalyst | Allylic Alkylation | researchgate.net |

| 4-Formyl-2-nitrophenyl benzoate | Not specified | Not specified | Not specified | researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and reaction outcomes, thereby accelerating the design and discovery of new molecules.

Machine learning models are being developed to predict various properties of esters, which can be conceptually applied to this compound and its derivatives. For instance, autoencoder (AE) models have been constructed to predict the hydrolysis rate of esters by inputting their SMILES (Simplified Molecular-Input Line-Entry System) and partial charges. researchgate.net Furthermore, conditional autoencoder (CAE) models can be used to design new ester structures with desired hydrolysis rates. researchgate.net These tools could be invaluable in designing derivatives of this compound with specific stability profiles.

ML is also being used to predict the outcomes of chemical reactions. The Molecular Transformer, a sequence-based model, can accurately predict the products of organic reactions by treating the transformation as a translation problem from reactants and reagents to products. acs.org Such models could be trained on reactions involving this compound to predict the feasibility and outcomes of novel synthetic routes. Quantitative interpretation of these models can also help uncover biases in training data and ensure that predictions are based on sound chemical principles. chemrxiv.org

Table 2: Applications of AI/ML in Aromatic Ester Research

| Application Area | AI/ML Technique | Predicted/Designed Property | Potential Relevance for this compound | Ref. |

| Chemical Stability | Autoencoder (AE) / Conditional Autoencoder (CAE) | Hydrolysis Rate | Design of derivatives with tailored stability | researchgate.net |

| Reaction Prediction | Molecular Transformer | Reaction Products | Prediction of outcomes for novel synthetic routes | acs.org |

| Fragrance Design | Computer-Aided Molecular Design (CAMD) with ML | Odor Profile | Design of derivatives with specific fragrances | chemengineerkey.commdpi.com |

| Reaction Yield Prediction | Deep Feed-Forward Neural Networks | Enantioselectivity | Optimization of catalytic reactions | nih.gov |

Sustainable and Environmentally Benign Chemical Transformations of Aromatic Esters

The principles of green chemistry are increasingly being integrated into the synthesis and transformation of aromatic esters, with a focus on reducing waste, using safer reagents, and improving energy efficiency. ajrconline.orgnih.gov These approaches are highly relevant to the industrial production and modification of compounds like this compound.

One innovative and sustainable approach is the "ester dance reaction," a catalytic process that allows for the translocation of an ester group on an aromatic ring under mild conditions. waseda.jpchemeurope.com This palladium-catalyzed reaction, inspired by the halogen dance reaction, avoids the harsh conditions typically required for aromatic isomerization. waseda.jpchemeurope.com Combining this reaction with other transformations like arylation and amination can produce a diverse array of substituted aromatic esters from cost-effective starting materials. waseda.jpchemeurope.com

The development of greener catalysts is another key area of research. For example, novel bimetallic oxide clusters of rhodium and ruthenium have been shown to be highly efficient catalysts for the synthesis of aryl esters through cross-dehydrogenative coupling (CDC) reactions, using molecular oxygen as the sole oxidant. labmanager.comeurekalert.org This method is more environmentally friendly than traditional CDC reactions that often require hazardous oxidants. labmanager.comeurekalert.org The use of recyclable catalysts, such as a copper-sodium iodide system in water, also represents a greener alternative to mineral acids in esterification reactions.

Microwave-assisted synthesis is another green chemistry technique that can significantly reduce reaction times and improve yields in esterification processes. encyclopedia.pub For instance, the synthesis of ethyl 4-nitrobenzoate (B1230335) has been achieved using microwave irradiation, demonstrating a more energy-efficient route compared to conventional heating. scirp.org The use of ultrasound has also been shown to enhance the efficiency of certain catalytic reactions. scirp.org

Table 3: Green Chemistry Approaches for Aromatic Ester Transformations

| Transformation | Green Chemistry Principle | Key Features | Example/Application | Ref. |

| Ester Isomerization | Catalysis, Milder Conditions | Palladium-catalyzed "ester dance reaction" | Synthesis of various substituted aromatic esters | waseda.jpchemeurope.com |

| Ester Synthesis | Use of Greener Oxidants | RhRu bimetallic oxide clusters with O₂ as oxidant | Cross-dehydrogenative coupling to form aryl esters | labmanager.comeurekalert.org |

| Esterification | Use of Recyclable Catalysts | Copper-sodium iodide system in water | Replacement of mineral acids | |

| Esterification | Energy Efficiency | Microwave-assisted synthesis | Rapid synthesis of ethyl 4-nitrobenzoate | scirp.org |

Expanding the Scope of Synthetic Applications in Niche Chemical Areas

Beyond its more common applications, this compound and its derivatives are finding use in specialized areas of chemical synthesis and materials science. The unique combination of an aromatic ester and a reactive allyl group makes it a valuable building block for a range of niche applications.

In polymer chemistry, derivatives of allyl benzoate have been investigated as flow improvers for waxy crude oil. For example, a para-decyloxy allyl benzoate monomer was polymerized and copolymerized to create additives that effectively reduce the pour point and viscosity of crude oil, addressing a significant challenge in the petroleum industry. researchgate.net This suggests that functionalized polymers derived from this compound could have similar applications.

The fragrance industry is another area where aromatic esters like this compound have potential. alphaaromatics.com Its structural relative, ethyl benzoate, is used as a fragrance ingredient in perfumes, cosmetics, and as a food flavoring agent. ennoreindiachemicals.com The presence of the allyl group in this compound could impart unique olfactory characteristics, making it a candidate for the development of new scents. (Z)-3-hexen-1-yl benzoate, another related compound, is noted for its green, herbaceous, and woody odor. thegoodscentscompany.com

Furthermore, the reactivity of the allyl group allows for its use in various organic transformations to create complex molecules. For instance, allyl benzoate is used in Suzuki-Miyaura cross-coupling reactions to prepare stable potassium alkyltrifluoroborates, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The allyl group can also participate in radical reactions and palladium-catalyzed reactions like the Tsuji-Trost reaction, opening up avenues for the synthesis of a wide range of functionalized compounds. smolecule.com

Table 4: Niche Applications of Allyl Benzoate Derivatives

| Application Area | Specific Use | Key Feature of Allyl Benzoate Structure | Potential for this compound | Ref. |

| Polymer Chemistry | Flow improver for crude oil | Polymerizable allyl group | Development of novel polymer additives | researchgate.net |

| Fragrance Industry | Fragrance ingredient | Aromatic ester with potential for unique scent | Creation of new fragrances | alphaaromatics.comennoreindiachemicals.comthegoodscentscompany.com |

| Synthetic Organic Chemistry | Intermediate for cross-coupling reactions | Reactive allyl group for further functionalization | Synthesis of complex molecules for pharmaceuticals and agrochemicals | smolecule.com |

| Materials Science | Reactive diluents and cross-linking agents | Reactive allyl group | Development of advanced coatings and adhesives |

Q & A

Q. How can researchers ensure reproducibility in crystallographic studies of this compound?

Q. What advanced techniques characterize the compound’s role in Diels-Alder reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.